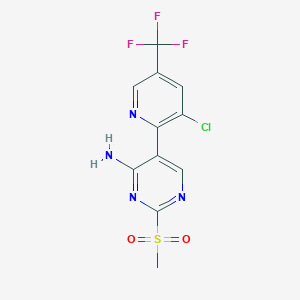
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine
Descripción general
Descripción
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine, also known as 5-CMP-2-MSP, is a novel small molecule that has been gaining attention in the scientific research community due to its unique properties and potential applications. 5-CMP-2-MSP is an organosulfur compound that belongs to the class of pyrimidines, which are nitrogen-containing heterocyclic compounds. 5-CMP-2-MSP has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Reactivity and Synthesis Approaches
Compounds structurally related to 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine have been studied for their unique reactivity patterns. For instance, reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines have been shown to afford various pyrimidine derivatives, indicating the reactivity of the pyrimidine ring and its potential in forming diverse chemical structures (Blyumin & Volovenko, 2000). Additionally, the formation of betainic pyrimidinaminides through nucleophilic substitution of amines on pyrimidine rings signifies another pathway for creating novel compounds, demonstrating the versatility of the pyrimidine structure as a chemical building block (Schmidt, 2002).
Molecular Conformations and Hydrogen Bonding
Research on the molecular conformations and hydrogen bonding patterns of related compounds has provided insights into their structural dynamics and interactions. A study on tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural similarities with the compound , revealed distinct molecular conformations and specific hydrogen bonding patterns, showcasing the potential complexity and specificity of interactions at the molecular level (Sagar et al., 2017).
Intramolecular Cycloadditions
The study of intramolecular cycloadditions in pyrimidine-based compounds has shed light on reaction pathways and solvent effects, providing a framework for understanding and predicting the behavior of such compounds under various conditions (Donnard et al., 2017).
Propiedades
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O2S/c1-22(20,21)10-18-4-6(9(16)19-10)8-7(12)2-5(3-17-8)11(13,14)15/h2-4H,1H3,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTVZDNJZCYGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




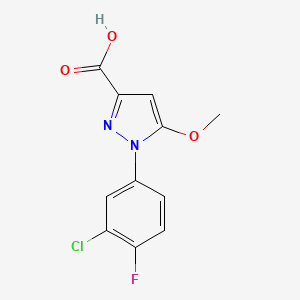
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)
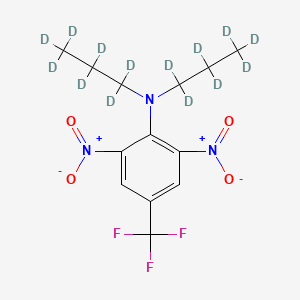




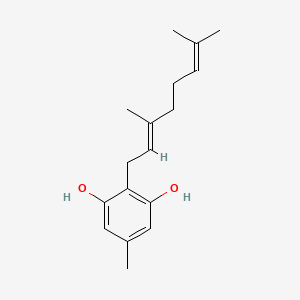
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)

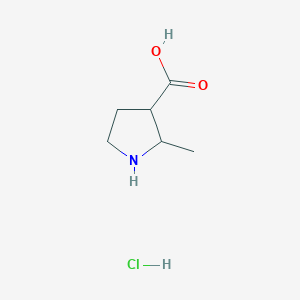
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)
![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)